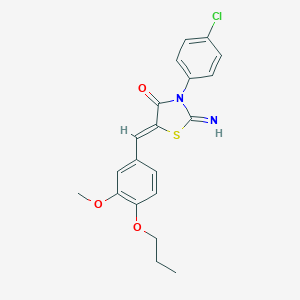![molecular formula C20H16N2O2S B302855 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B302855.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. BTA-EG6 is a member of the benzothiazole family of compounds and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
BTA-EG6 is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (HSP90) and its client proteins. HSP90 is a chaperone protein that is involved in the folding and stabilization of a variety of client proteins, including many oncogenic proteins. BTA-EG6 binds to the ATP-binding site of HSP90 and disrupts the interaction between HSP90 and its client proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, BTA-EG6 has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the inhibition of HSP90, which plays a role in a variety of cellular processes beyond cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTA-EG6 is its specificity for HSP90, which allows for targeted inhibition of oncogenic proteins without affecting normal cellular processes. However, the efficacy of BTA-EG6 may be limited by the development of resistance mechanisms in cancer cells. Additionally, the use of BTA-EG6 in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
Future research on BTA-EG6 should focus on improving its solubility and bioavailability to enable its use in vivo. Additionally, the development of combination therapies that target multiple oncogenic pathways may improve the efficacy of BTA-EG6 and overcome resistance mechanisms in cancer cells. Finally, the use of BTA-EG6 as a tool compound to study the role of HSP90 in other cellular processes beyond cancer cell growth should be explored.
Métodos De Síntesis
BTA-EG6 can be synthesized using a one-pot reaction of 2-aminobenzoxazole, 2-bromo-4'-methylacetophenone, and 2-thiophene carboxylic acid in the presence of a base. The reaction yields BTA-EG6 as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research studies.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the proliferation of a variety of cancer cells, including breast, lung, colon, and prostate cancer cells. BTA-EG6 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Propiedades
Nombre del producto |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-thienyl)acetamide |
|---|---|
Fórmula molecular |
C20H16N2O2S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H16N2O2S/c1-13-8-9-14(20-22-16-6-2-3-7-18(16)24-20)11-17(13)21-19(23)12-15-5-4-10-25-15/h2-11H,12H2,1H3,(H,21,23) |
Clave InChI |
CCLZZFWJTBSTCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302772.png)

![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)

![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(4-pyridinylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302783.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)
![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)